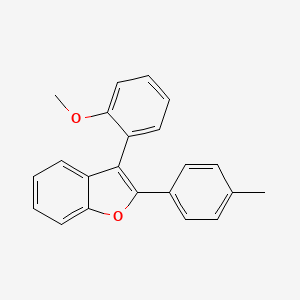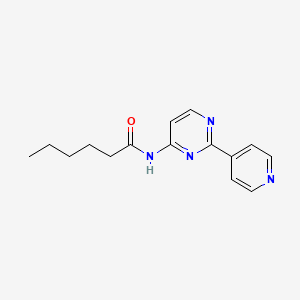![molecular formula C21H24N2S B12900318 N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine CAS No. 89707-32-4](/img/structure/B12900318.png)
N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a phenylisoquinoline moiety linked to a diethylamino group via a sulfanyl-ethanamine chain. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the isoquinoline core is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Sulfanyl-Ethanamine Chain: The sulfanyl-ethanamine chain can be attached through a nucleophilic substitution reaction, where the phenylisoquinoline derivative is reacted with a suitable sulfanyl-ethanamine precursor under basic conditions.
Diethylation: The final step involves the diethylation of the amine group using diethyl sulfate or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isoquinoline core can be reduced to tetrahydroisoquinoline using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid, sulfuric acid, bromine, chloroform as solvent.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Nitro or halogenated phenylisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of neurological disorders and as an analgesic.
Industry: Used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with neurotransmitter receptors in the central nervous system, leading to modulation of neuronal activity.
Inhibition of Enzymes: Inhibiting key enzymes involved in metabolic pathways, resulting in altered cellular functions.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through activation of apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine can be compared with other isoquinoline derivatives, such as:
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Berberine: An isoquinoline alkaloid with antimicrobial and antidiabetic effects.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential neuroprotective effects.
The uniqueness of this compound lies in its specific structural features, such as the sulfanyl-ethanamine chain and the diethylamino group, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89707-32-4 |
|---|---|
Molekularformel |
C21H24N2S |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
N,N-diethyl-2-(1-phenylisoquinolin-3-yl)sulfanylethanamine |
InChI |
InChI=1S/C21H24N2S/c1-3-23(4-2)14-15-24-20-16-18-12-8-9-13-19(18)21(22-20)17-10-6-5-7-11-17/h5-13,16H,3-4,14-15H2,1-2H3 |
InChI-Schlüssel |
PEWQFIVOFJYDMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





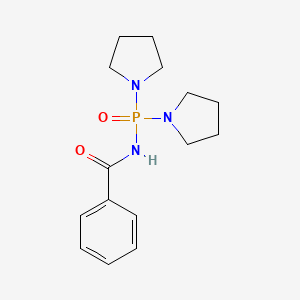

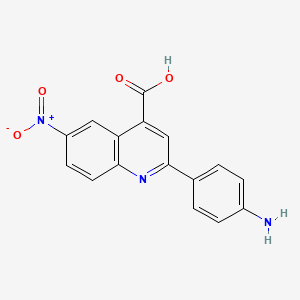
![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)
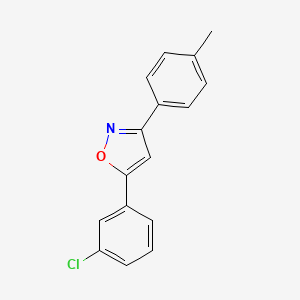
![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)


![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)
